molecular formula C12H19NO5 B6270839 rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis CAS No. 2580091-78-5

rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis

Cat. No.: B6270839
CAS No.: 2580091-78-5
M. Wt: 257.3
InChI Key:
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Description

The compound rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis is a complex organic molecule featuring several distinct functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis typically involves multi-step organic reactions. Key steps in the synthesis might include:

  • Formation of the hexahydro-2H-furo[2,3-c]pyrrole ring system: This can be achieved through a cyclization reaction, often utilizing a starting material that contains the necessary functional groups to form the ring.

  • Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

  • Carboxylation reaction: Introduction of the carboxylic acid group can be done through reactions such as Grignard reaction followed by acidic work-up.

Industrial Production Methods

Industrial production of this compound might involve optimization of reaction conditions to maximize yield and purity. Scaling up from lab synthesis to industrial production often requires adjustments in temperature, pressure, and solvent choice, as well as continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound might undergo oxidation reactions, potentially altering its functional groups. For example, the alcohol group could be oxidized to a ketone.

  • Reduction: Reduction reactions could convert carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at various sites in the molecule, especially where good leaving groups are present.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Nucleophiles: Sodium azide (NaN3), Grignard reagents (RMgX)

Major Products Formed

The major products formed from these reactions will depend on the reaction conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can serve as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition, potentially leading to the discovery of new biochemical pathways and drug targets.

Medicine

The compound's structural features make it a candidate for pharmaceutical research, where it might be evaluated for bioactivity, efficacy, and safety in therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of advanced polymers and materials, contributing to innovations in fields such as electronics and coatings.

Mechanism of Action

The mechanism by which rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis exerts its effects largely depends on its interaction with molecular targets. It can:

  • Bind to specific enzymes: Affecting their activity and potentially leading to inhibition or activation.

  • Alter molecular pathways: Its interaction with cellular components can influence signaling pathways and metabolic processes.

  • Stabilize molecular structures: By forming non-covalent interactions with proteins or nucleic acids, it can stabilize certain structures, impacting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-piperidine-3-carboxylic acid: A similar Boc-protected compound used in organic synthesis.

  • Hexahydro-2H-furo[3,2-b]pyrrole: Another compound with a similar ring structure but different functional groups.

Unique Characteristics

  • The presence of both the Boc-protecting group and the specific hexahydro-2H-furo[2,3-c]pyrrole ring system in rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid, cis provides unique reactivity and potential for various applications, setting it apart from other similar compounds.

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Properties

CAS No.

2580091-78-5

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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